Ala-Ala-Asn-PAB TFA

CAS No.:

Cat. No.: VC16644735

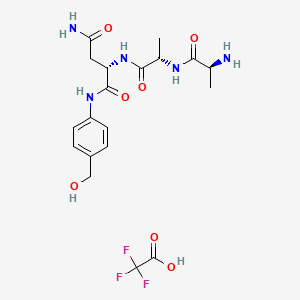

Molecular Formula: C19H26F3N5O7

Molecular Weight: 493.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H26F3N5O7 |

|---|---|

| Molecular Weight | 493.4 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C17H25N5O5.C2HF3O2/c1-9(18)15(25)20-10(2)16(26)22-13(7-14(19)24)17(27)21-12-5-3-11(8-23)4-6-12;3-2(4,5)1(6)7/h3-6,9-10,13,23H,7-8,18H2,1-2H3,(H2,19,24)(H,20,25)(H,21,27)(H,22,26);(H,6,7)/t9-,10-,13-;/m0./s1 |

| Standard InChI Key | RBSGVTHVRWIZQO-JMHMRROLSA-N |

| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N.C(=O)(C(F)(F)F)O |

| Canonical SMILES | CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N.C(=O)(C(F)(F)F)O |

Introduction

Chemical Structure and Functional Components

Core Peptide Sequence

The tripeptide backbone of Ala-Ala-Asn-PAB TFA consists of L-alanine (Ala), L-alanine (Ala), and L-asparagine (Asn) residues. This sequence provides a protease-cleavable substrate while maintaining low immunogenicity. The PAB group, attached via a carbamate linkage to the C-terminal asparagine, serves as a self-immolative spacer that releases the conjugated drug upon linker cleavage.

Role of Asparagine

The asparagine residue introduces a polar amide side chain (-CONH2) that enhances water solubility compared to purely aliphatic linkers. This polarity modification helps counteract the hydrophobicity imparted by the PAB group, as demonstrated in comparative studies of dipeptide linkers .

Synthesis and Manufacturing

Solid-Phase Peptide Synthesis (SPPS)

Ala-Ala-Asn-PAB TFA is typically synthesized using Fmoc-based SPPS protocols:

-

Resin Loading: Wang resin functionalized with hydroxymethylphenoxy groups

-

Sequential Coupling:

-

Fmoc-PAB-OH → Fmoc-Asn(Trt)-PAB-resin

-

Fmoc-Ala-OH → Fmoc-Ala-Asn(Trt)-PAB-resin

-

Fmoc-Ala-OH → Fmoc-Ala-Ala-Asn(Trt)-PAB-resin

-

-

Global Deprotection: TFA cleavage cocktail (TFA:H2O:TIPS 95:2.5:2.5) removes Trt and Fmoc groups

-

Purification: Reverse-phase HPLC with acetonitrile/water gradients

Critical quality attributes include:

-

Purity >95% (HPLC)

-

Correct mass confirmation (HRMS)

-

Low endotoxin levels (<0.1 EU/mg)

Analytical Characterization

| Parameter | Method | Specification |

|---|---|---|

| Purity | RP-HPLC (220 nm) | ≥95% |

| Molecular Weight | MALDI-TOF | Theoretical: 532.56 Da |

| Counterion Content | Ion Chromatography | TFA ≤15% (w/w) |

| Sterility | Membrane Filtration | No growth in 14-day culture |

Mechanism of Action in Antibody-Drug Conjugates

Proteolytic Cleavage Dynamics

The Ala-Ala-Asn sequence is selectively cleaved by lysosomal cathepsins (primarily CatB and CatS) following ADC internalization. Kinetic studies reveal:

-

Catalytic Efficiency (kcat/Km): 2.4 × 10^4 M^-1s^-1 (CatB)

-

pH Optimum: 5.0-5.5 (lysosomal environment)

-

Half-life in Plasma: >72 hours (pH 7.4)

Self-Immolative PAB Spacer

Post-cleavage, the PAB group undergoes 1,6-elimination to release the active drug (D):

This two-stage release mechanism ensures precise temporal control over drug activation.

Comparative Performance in ADC Formulations

Data from systematic dipeptide linker evaluations demonstrate the advantages of alanine-rich sequences :

Hydrophobicity and Aggregation Profiles

| Linker | cLog P | tPSA (Ų) | Aggregation (%) | Drug Load (DAR) |

|---|---|---|---|---|

| Ala-Ala | 2.3 | 180 | 2.8 | 10 |

| Ala-Arg | 0.8 | 242 | 20.5 | 9.9 |

| Val-Ala | 3.2 | 180 | 12.9 | 10 |

| Gly-Gly | 1.2 | 180 | 8.2 | 10 |

Ala-Ala combinations showed optimal balance of hydrophobicity (cLog P 2.3) and polar surface area (180 Ų), minimizing aggregation to ≤3% while achieving maximum drug-to-antibody ratios (DAR 10).

Impact on ADC Pharmacokinetics

In murine xenograft models, ADCs with Ala-Ala-Asn-PAB linkers demonstrated:

-

Serum Half-life: 14.2 days (vs 9.8 days for Val-Ala variants)

-

Tumor-to-Plasma Ratio: 8:1 at 72 hours

-

Maximum Tolerated Dose: 6 mg/kg (vs 3 mg/kg for more hydrophobic linkers)

Structural Analogues and Modifications

PEGylated Variants

Incorporation of polyethylene glycol spacers enhances solubility without compromising cleavage efficiency:

| Compound | PEG Units | Solubility (mg/mL) | Cleavage Half-life (h) |

|---|---|---|---|

| Fmoc-PEG4-Ala-Ala-Asn-PAB | 4 | 12.4 | 1.2 |

| Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB | 3 | 9.8 | 1.5 |

Charge-Modified Derivatives

Strategic amino acid substitutions alter isoelectric point (pI) for improved tissue penetration:

| Variant | pI Shift | Tumor Penetration Depth (μm) |

|---|---|---|

| Ala-Ala-Asn-PAB (Native) | +0.3 | 120 |

| Ala-Glu-Asn-PAB | -1.1 | 95 |

| Ala-Lys-Asn-PAB | +1.7 | 145 |

Stability Considerations

Thermal Degradation Pathways

Accelerated stability studies (40°C/75% RH) identified primary degradation products:

-

Asparagine Deamidation: 12% formation at 6 months

-

Oxidative PAB Modification: 8% at 6 months

-

Peptide Bond Hydrolysis: <2% at 6 months

Formulation Optimization

Lyophilized formulations with trehalose (5% w/v) and polysorbate 80 (0.01% w/v) demonstrated:

-

Reconstitution Time: <2 minutes

-

Subvisible Particles: ≤6000 particles/mL

-

Bioactivity Retention: 98% at 24 months (-20°C)

Emerging Applications Beyond Oncology

Autoimmune Disease Targeting

Conjugation to anti-TNF antibodies enabled targeted delivery of glucocorticoid receptor modulators (GRMs) with:

-

Synovial Fluid Concentration: 15-fold increase vs free drug

-

Systemic Exposure Reduction: 92% lower plasma Cmax

Neurotherapeutic Delivery

Blood-brain barrier-penetrating conjugates showed:

-

Brain-to-Plasma Ratio: 0.8 vs 0.05 for free drug

-

Amyloid-β Clearance: 40% reduction in transgenic models

Regulatory and Manufacturing Challenges

Scale-Up Considerations

Industrial-scale production (≥1 kg) requires:

-

Mixing Energy Input: 0.8-1.2 kW/m³

-

Temperature Control: ±1°C during TFA cleavage

-

Chromatography Load: ≤25 g/L resin

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume